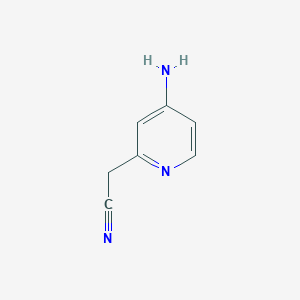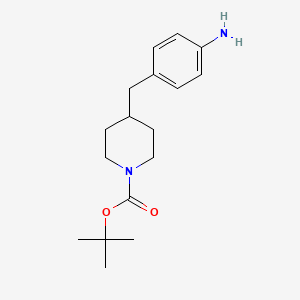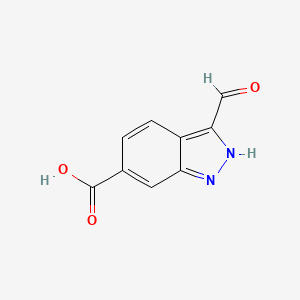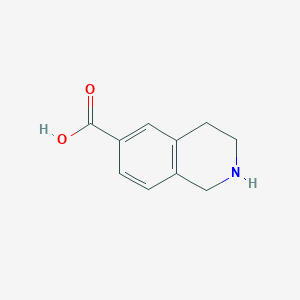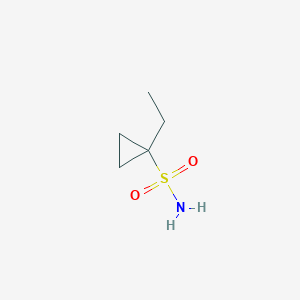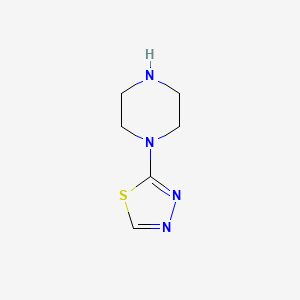
1-(1,3,4-Thiadiazol-2-YL)piperazine
Descripción general
Descripción
The compound 1-(1,3,4-Thiadiazol-2-yl)piperazine is a versatile chemical scaffold that has been extensively studied due to its potential biological activities. Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi, as well as antileishmanial and antibacterial activities . The presence of the 1,3,4-thiadiazole moiety in conjunction with the piperazine ring is a common structural feature in these studies, which
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
1-(1,3,4-Thiadiazol-2-yl)piperazine and its derivatives have been synthesized and evaluated for various biological activities. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine demonstrated inhibitory effects on plant pathogens and certain antiviral activity against tobacco mosaic virus (Xia, 2015). Similarly, derivatives have shown moderate antibacterial activity towards Bacillus subtilis and Escherichia coli (Deshmukh et al., 2017).
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of 1-(1,3,4-Thiadiazol-2-yl)piperazine derivatives. Compounds containing this moiety have been reported to exhibit significant antibacterial activity, particularly against Gram-negative strains such as E. coli (Omar et al., 2022). Additionally, the synthesis and screening of these compounds for antimicrobial activity have led to the identification of potential enoyl-ACP reductase inhibitors, which could play a role in addressing antibiotic resistance.
Anticancer and Antileishmanial Activities
The compound and its derivatives have also been explored for their potential anticancer and antileishmanial activities. For example, certain 1,3,4-thiadiazole derivatives exhibited strong leishmanicidal activity, outperforming standard treatments in some cases (Foroumadi et al., 2005). Furthermore, derivatives have been synthesized and evaluated for their in vivo anticonvulsant activity, showing promise as therapeutic agents (Harish et al., 2014).
Surface and Physico-Chemical Properties
The synthesis of novel scaffolds based on thiadiazole and their evaluation for microbiological activities has been reported. These studies have not only provided insights into the biological applications but also explored the surface and physico-chemical properties, including biodegradability, of the synthesized compounds (Abdelmajeid et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-piperazin-1-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-9-8-5-11-6/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAQTZHPPPUQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603925 | |
| Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3,4-Thiadiazol-2-YL)piperazine | |
CAS RN |
72396-58-8 | |
| Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)

